molecular formula C10H7F3N2 B1430856 6-(Trifluoromethyl)quinolin-3-amine CAS No. 1082750-49-9

6-(Trifluoromethyl)quinolin-3-amine

Cat. No. B1430856
M. Wt: 212.17 g/mol
InChI Key: BEYOSZHIAWYERF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinolin-3-amine is a chemical compound with the linear formula C10H7F3N2 . It has a molecular weight of 212.17 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of quinoline compounds, including 6-(Trifluoromethyl)quinolin-3-amine, involves various protocols such as the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and copper catalysis . These reactions are performed at low temperatures, allowing good functional group tolerance .


Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)quinolin-3-amine is 1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 .


Chemical Reactions Analysis

Quinoline synthesis involves various reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride . Other reactions include oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)quinolin-3-amine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Comprehensive Analysis of 6-(Trifluoromethyl)quinolin-3-amine Applications

Discovery of Novel 2-(Trifluoromethyl)Quinolin-4-Amine Derivatives 6-(trifluoromethyl)quinolin-3-amine Building Blocks 6-(Trifluoromethyl)quinolin-3-amine | MilliporeSigma FDA-Approved Trifluoromethyl Group Containing Drugs

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-(trifluoromethyl)quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYOSZHIAWYERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857140
Record name 6-(Trifluoromethyl)quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)quinolin-3-amine

CAS RN

1082750-49-9
Record name 6-(Trifluoromethyl)quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Bujok, A Kwast, P Cmoch, Z Wróbel - Tetrahedron, 2010 - Elsevier
The addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, followed by action of silylating or acylating agent, leads to 3-aminoquinoline …
Number of citations: 26 www.sciencedirect.com

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